3-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide
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Overview
Description
3-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorobenzyl group, a chlorophenyl group, and a pyrimidinyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide typically involves the reaction of 3-chlorobenzyl chloride with 5-(4-chlorophenyl)-2-pyrimidinyl thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzyl 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-Chlorobenzyl 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-Chlorobenzyl 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
3-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-15-6-4-13(5-7-15)14-9-20-17(21-10-14)22-11-12-2-1-3-16(19)8-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWNXQVBOKDWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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